7-(4-fluorobenzyl)-1,3-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-(4-fluorobenzyl)-1,3-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family. This compound is characterized by its complex structure, which includes a fluorobenzyl group, a dimethylated purine core, and a thioether linkage to an oxopropyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorobenzyl)-1,3-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simple precursors like urea and malonic acid derivatives.
Introduction of the Dimethyl Groups: Methylation of the purine core is achieved using methyl iodide in the presence of a strong base such as sodium hydride.
Attachment of the Fluorobenzyl Group: This step involves a nucleophilic substitution reaction where the purine core reacts with 4-fluorobenzyl chloride in the presence of a base like potassium carbonate.
Thioether Formation: The final step involves the reaction of the purine derivative with 2-oxopropyl thiol under basic conditions to form the thioether linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the oxopropyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, particularly under harsh conditions with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Potassium carbonate, sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, compounds of this nature are often investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the fluorobenzyl group can enhance binding affinity to biological targets.
Medicine
In medicinal chemistry, 7-(4-fluorobenzyl)-1,3-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione may be explored for its potential therapeutic effects, such as anti-inflammatory, antiviral, or anticancer activities.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 7-(4-fluorobenzyl)-1,3-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione would depend on its specific biological target. Generally, such compounds may inhibit enzymes by mimicking the natural substrate or binding to the active site, thereby blocking the enzyme’s activity. The fluorobenzyl group can enhance binding through hydrophobic interactions, while the thioether linkage may participate in covalent bonding with the target.
Comparison with Similar Compounds
Similar Compounds
7-Benzyl-1,3-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione: Similar structure but lacks the fluorine atom, which may result in different biological activity.
7-(4-Chlorobenzyl)-1,3-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and binding properties.
Uniqueness
The presence of the fluorobenzyl group in 7-(4-fluorobenzyl)-1,3-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione makes it unique compared to its analogs. Fluorine atoms can significantly influence the pharmacokinetic properties of a compound, such as its metabolic stability and ability to cross cell membranes.
Properties
IUPAC Name |
7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-(2-oxopropylsulfanyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O3S/c1-10(23)9-26-16-19-14-13(15(24)21(3)17(25)20(14)2)22(16)8-11-4-6-12(18)7-5-11/h4-7H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZNEJOYQUPNRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NC2=C(N1CC3=CC=C(C=C3)F)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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